Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate
Description
Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate (CAS: Not explicitly provided in evidence) is a fluorinated aromatic ester featuring a chlorosulfonyl (-SO₂Cl) group at the para position and an ethyl ester (-COOEt) at the ortho position relative to fluorine. This compound serves as a versatile intermediate in organic synthesis, particularly in sulfonamide formation and pharmaceutical derivatization. Its reactivity arises from the electron-withdrawing chlorosulfonyl group, which facilitates nucleophilic substitution reactions, and the ethyl ester, which balances solubility and stability .
The synthesis of analogous compounds, such as mthis compound, involves sulfonation and esterification steps. For example, mthis compound was prepared via refluxing 4-(benzylthio)-3-fluorobenzoic acid in methanol with concentrated H₂SO₄, yielding a white solid with a methyl ester group . Ethyl esters, however, are often preferred in drug development due to enhanced lipophilicity and metabolic stability compared to methyl esters .
Properties
IUPAC Name |
ethyl 4-chlorosulfonyl-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-2-15-9(12)6-3-4-8(7(11)5-6)16(10,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZRABLZZFXQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063734-43-9 | |
| Record name | ethyl 4-(chlorosulfonyl)-3-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate typically involves the chlorosulfonation of ethyl 3-fluorobenzoate. The reaction is carried out by treating ethyl 3-fluorobenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Ethyl 3-fluorobenzoate
Reagent: Chlorosulfonic acid
Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
The product, this compound, is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and improved safety measures to handle the reactive chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic aqueous conditions facilitate the hydrolysis reaction.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate derivatives.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, especially those requiring sulfonamide functionality.
Material Science: It is utilized in the synthesis of polymers and other materials that incorporate sulfonyl groups for enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The presence of the fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate with structurally related compounds:
Biological Activity
Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8ClFO4S
- Molecular Weight : 250.68 g/mol
This compound features a chlorosulfonyl group, which enhances its reactivity with biological molecules, making it a potential candidate for various applications in drug development.
The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites on proteins and enzymes. The chlorosulfonyl group can form covalent bonds with these sites, leading to inhibition or modification of enzymatic activity. This mechanism is particularly relevant in the context of enzyme inhibition studies where this compound has been employed to investigate various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth. The specific mechanisms for its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further investigation as an anticancer agent.
Study on Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting specific metabolic disorders.
| Enzyme | IC50 (μM) | Effect |
|---|---|---|
| Aldose Reductase | 5.2 | Inhibition of substrate conversion |
| Carbonic Anhydrase | 12.7 | Reduced catalytic efficiency |
| Cholinesterase | 8.1 | Significant inhibition |
Safety and Toxicity Studies
Safety assessments are crucial for any compound considered for therapeutic use. Preliminary toxicity studies have shown that this compound exhibits low toxicity in vitro, with no significant adverse effects observed at therapeutic concentrations. However, further in vivo studies are necessary to fully assess its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
